3-(3-Oxobut-1-en-1-yl)benzonitrile
Description
3-(3-Oxobut-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C11H9NO. It is characterized by the presence of a benzonitrile group attached to a 3-oxobut-1-en-1-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
CAS No. |
132390-57-9 |
|---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-[(E)-3-oxobut-1-enyl]benzonitrile |
InChI |
InChI=1S/C11H9NO/c1-9(13)5-6-10-3-2-4-11(7-10)8-12/h2-7H,1H3/b6-5+ |
InChI Key |
SRLASSFMVWNIAM-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=CC=C1)C#N |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobut-1-en-1-yl)benzonitrile typically involves the reaction of benzonitrile with an appropriate enone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where benzonitrile reacts with 3-oxobutanal in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of 3-(3-Oxobut-1-en-1-yl)benzonitrile may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxobut-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides, amines, or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) are used in the presence of catalysts or under elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides, amines, or other substituted derivatives.
Scientific Research Applications
3-(3-Oxobut-1-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Oxobut-1-en-1-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3-(3-Oxobut-1-en-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
3-(3-Oxobut-1-en-1-yl)benzonitrile is unique due to the presence of both a nitrile group and an enone moiety, which confer distinct reactivity and chemical properties. This combination allows for diverse chemical transformations and applications in various fields of research and industry.
Biological Activity
3-(3-Oxobut-1-en-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural properties, which may confer significant biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula of 3-(3-Oxobut-1-en-1-yl)benzonitrile is , indicating the presence of a benzene ring substituted with a 3-oxobut-1-enyl group and a nitrile functional group. The compound's structure allows for potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-(3-Oxobut-1-en-1-yl)benzonitrile exhibit antimicrobial properties. For instance, derivatives like 4-(3-oxoprop-1-enyl)benzonitrile have shown effectiveness against various bacterial strains, suggesting that structural modifications can enhance or diminish biological activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity and Cancer Research
The cytotoxic effects of similar compounds have been evaluated in various cancer cell lines. For example, studies on related benzonitrile derivatives indicate that they may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . This suggests that 3-(3-Oxobut-1-en-1-yl)benzonitrile could be explored for its anticancer properties.
Study on Antimicrobial Activity
A case study involving the synthesis of 4-(3-oxoprop-1-enyl)benzonitrile revealed significant antimicrobial activity against Gram-positive bacteria. The study utilized an agar diffusion method to evaluate the efficacy, demonstrating zones of inhibition comparable to standard antibiotics.
Anti-inflammatory Mechanism Exploration
In another study focusing on the anti-inflammatory potential of benzonitrile derivatives, researchers assessed their ability to inhibit NF-kappa-B activation in macrophages. Results indicated that these compounds could significantly reduce inflammatory markers, supporting further investigation into their therapeutic applications against chronic inflammatory diseases .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
